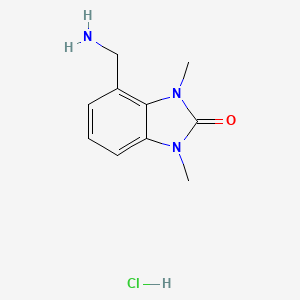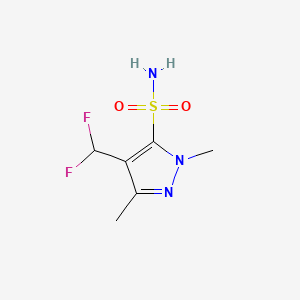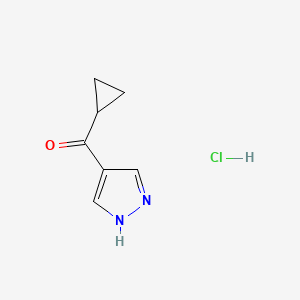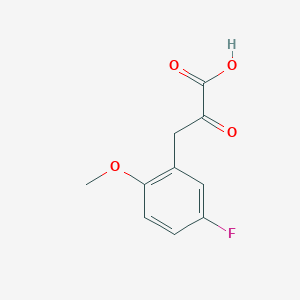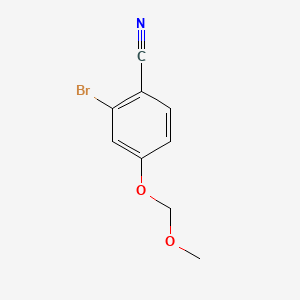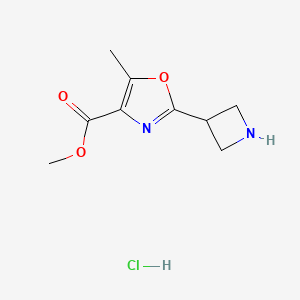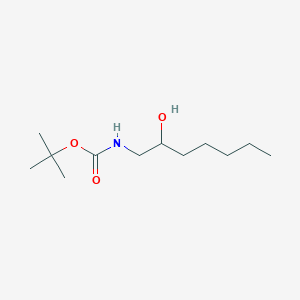
tert-Butyl(2-hydroxyheptyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxyheptyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-hydroxyheptyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-hydroxyheptylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl N-(2-hydroxyheptyl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-hydroxyheptyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-hydroxyheptylamine and tert-butyl alcohol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-Hydroxyheptylamine and tert-butyl alcohol.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(2-hydroxyheptyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it useful in the synthesis of complex molecules.
Biology: Used in the synthesis of peptides and proteins. The compound protects amine groups during the coupling of amino acids.
Medicine: Investigated for its potential use in drug delivery systems. The compound can be used to modify the pharmacokinetic properties of drugs.
Industry: Used in the production of pharmaceuticals and agrochemicals. The compound’s stability and ease of removal make it valuable in large-scale synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxyheptyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. The compound can be deprotected under acidic conditions, releasing the free amine and tert-butyl alcohol.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with an additional hydroxyl group.
tert-Butyl carbamate: Lacks the hydroxyheptyl group, making it less sterically hindered.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar but with a shorter hydrocarbon chain.
Uniqueness
tert-Butyl N-(2-hydroxyheptyl)carbamate is unique due to its specific combination of a tert-butyl group and a hydroxyheptyl group. This combination provides both steric hindrance and a functional hydroxyl group, making it a versatile protecting group in organic synthesis. The compound’s stability and ease of removal under mild conditions further enhance its utility in various applications.
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyheptyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-6-7-8-10(14)9-13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
LYQGVSZYNFXYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13577253.png)
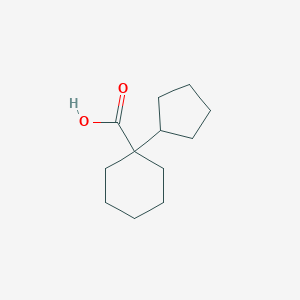
![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)
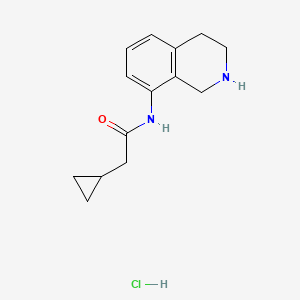
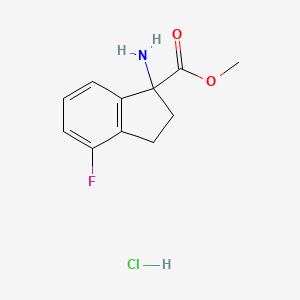
![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
